2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride
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Overview
Description
BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C16H18Cl2N2O. It is known for its unique structure, which includes a benzyl group, a chlorinated methylphenyl group, and a carbamoylmethyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE typically involves the reaction of benzylamine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction processes and interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- BENZYL-[(2-CHLORO-4-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
- BENZYL-[(2-CHLORO-6-ETHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
Uniqueness
BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .
Properties
CAS No. |
77966-31-5 |
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Molecular Formula |
C16H18Cl2N2O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C16H17ClN2O.ClH/c1-12-6-5-9-14(17)16(12)19-15(20)11-18-10-13-7-3-2-4-8-13;/h2-9,18H,10-11H2,1H3,(H,19,20);1H |
InChI Key |
YOZVWNOMERMCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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